1-(3-(4-Methoxy-1-naphthyl)acryloyl)-4-(4-methoxyphenyl)piperazine
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Description
1-(3-(4-Methoxy-1-naphthyl)acryloyl)-4-(4-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C25H26N2O3 and its molecular weight is 402.494. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Imaging Applications
Compounds similar to 1-(3-(4-Methoxy-1-naphthyl)acryloyl)-4-(4-methoxyphenyl)piperazine have been synthesized with environment-sensitive fluorescent properties for the visualization of receptors overexpressed in cells. For example, derivatives with high receptor affinity and good fluorescence properties have been developed for 5-HT1A receptors, providing tools for visualizing these receptors in cellular models through fluorescence microscopy (Lacivita et al., 2009).
Pharmacological Properties
Research on naphthylpiperazine and tetralylpiperazine derivatives has explored their synthesis and pharmacological evaluation, revealing neurotropic and cardiovascular activities. These compounds have shown various effects, such as antireserpine activity and neuroleptic properties, expanding the potential for novel therapeutic agents (Červená et al., 1975).
Drug Delivery Systems
Novel prodrugs of naproxen have been synthesized for topical drug delivery, showcasing how modifications to the molecular structure can enhance skin permeation. This research indicates the potential for improved delivery mechanisms for existing drugs, making them more effective for specific applications (Rautio et al., 2000).
Chromatography and Materials Science
Compounds with structures similar to the queried chemical have been used in chromatography for the separation of polar aromatic compounds, demonstrating the utility of such molecules in analytical chemistry (Maruška et al., 1999). Additionally, the synthesis of azo-containing vinyl monomers for reversible optical storage highlights the role of these compounds in developing materials with specific light-responsive properties (Meng et al., 1996).
Receptor Antagonism and Imaging Agents
Piperazine derivatives have been investigated as 5-HT7 receptor antagonists, contributing to the understanding of receptor modulation and the development of selective antagonists for therapeutic applications (Yoon et al., 2008). Moreover, conjugation of silver nanoparticles with methoxyphenyl piperazine-dithiocarbamate for targeted optical imaging demonstrates innovative approaches to imaging and diagnostics (Chaturvedi et al., 2018).
Properties
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-29-21-11-9-20(10-12-21)26-15-17-27(18-16-26)25(28)14-8-19-7-13-24(30-2)23-6-4-3-5-22(19)23/h3-14H,15-18H2,1-2H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDCZHXRUMCEBA-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C4=CC=CC=C34)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C4=CC=CC=C34)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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